Phosfolan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN CYCLOHEXANONE

SOL IN WATER, ACETONE, BENZENE, ETHANOL, CYCLOHEXANE, TOLUENE; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN HEXANE

Water solubility 650,000 mg/L at 25 deg

Synonyms

Canonical SMILES

Insecticide Mode of Action:

Phosfolan's primary application in research has been to understand its insecticidal properties. Scientists have studied how it disrupts the nervous system of insects, specifically by inhibiting an enzyme called acetylcholinesterase []. This enzyme is crucial for proper nerve impulse transmission. By inhibiting it, Phosfolan causes uncontrolled muscle activity and eventually leads to insect death []. Research in this area helps develop new and more targeted insecticides.

Environmental Fate and Degradation:

Another area of scientific interest is Phosfolan's behavior in the environment. Researchers have investigated its degradation pathways in soil and water []. This includes studying the factors influencing its breakdown, such as temperature, sunlight, and microbial activity []. Understanding these processes helps assess potential environmental risks associated with Phosfolan use.

Toxicity Studies:

Due to its insecticidal properties, Phosfolan can also be toxic to non-target organisms, including humans. Scientific research has focused on evaluating its toxicity in various species []. This involves studies on acute and chronic exposure effects, as well as potential carcinogenicity and reproductive toxicity []. These studies inform regulatory decisions regarding the safe handling and use of Phosfolan.

Use in Model Organisms:

Phosfolan has been used in some scientific research as a model compound to study the nervous system and the effects of acetylcholinesterase inhibition. Due to its well-understood mode of action, researchers can use Phosfolan to investigate the role of this enzyme in various biological processes []. This knowledge can then be applied to understand neurological disorders and develop new treatments.

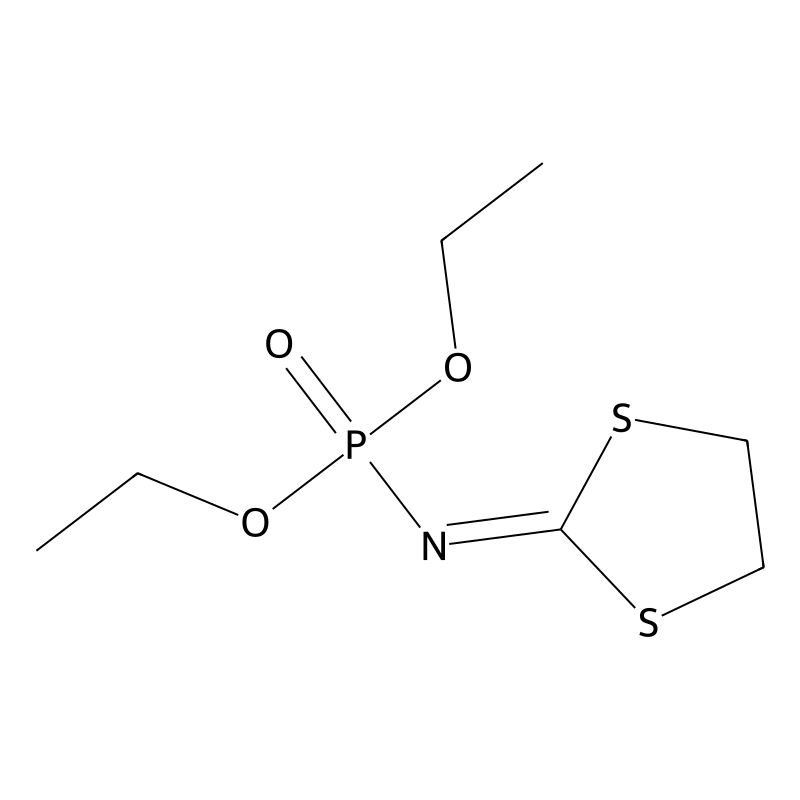

Phosfolan, with the chemical formula , is an organophosphorus compound primarily used as an insecticide. It is characterized by its dual functionality, acting both as a pesticide and a cholinesterase inhibitor, which affects the nervous systems of insects and other organisms. Phosfolan is recognized for its potential toxicity, particularly in humans and animals, where exposure can lead to severe health issues, including respiratory failure and neurological symptoms .

- Hydrolysis: It is hydrolyzed by alkaline substances, leading to the breakdown of its structure and the release of toxic byproducts .

- Decomposition: Upon heating, phosfolan decomposes to emit toxic gases such as carbon monoxide, nitrogen oxides, sulfur oxides, and phosphorus oxides .

- Metabolism: In biological systems, phosfolan is rapidly metabolized. For instance, in rat studies, a single oral dose resulted in major metabolites like thiocyanate and carbon dioxide .

Phosfolan exhibits significant biological activity primarily as an insecticide. Its mechanism involves inhibiting the enzyme acetylcholinesterase, which leads to an accumulation of acetylcholine at nerve synapses. This inhibition results in continuous stimulation of muscles and glands, causing paralysis and death in insects. In humans, acute exposure can cause symptoms such as sweating, blurred vision, muscle spasms, seizures, and respiratory distress .

The synthesis of phosfolan typically involves the reaction of phosphorus-containing compounds with sulfur-containing reagents. Specific methods include:

- Nucleophilic substitution reactions where alkyl groups are introduced to phosphorus centers.

- Addition reactions involving thiols or other nucleophiles that react with phosphorus-sulfur bonds .

These methods allow for the controlled production of phosfolan while managing its toxicological properties.

Research on phosfolan has focused on its interactions with various biological systems:

- Toxicity studies have shown that phosfolan can cause significant neurotoxic effects in mammals due to its action on cholinesterase enzymes.

- Environmental interactions indicate that phosfolan can hydrolyze in the presence of water or alkaline conditions, affecting its persistence in ecosystems .

- Studies have also explored its metabolic pathways in different organisms to understand its degradation and potential accumulation in food chains .

Phosfolan shares structural and functional similarities with several other organophosphorus compounds. Here are a few notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Characteristics |

|---|---|---|---|

| Parathion | Insecticide | Highly toxic; banned in many countries | |

| Malathion | Insecticide | Less toxic than phosfolan; widely used | |

| Diazinon | Insecticide | Broad-spectrum; affects a wide range of pests | |

| Chlorpyrifos | Insecticide | Restricted use due to health concerns |

Phosfolan's unique combination of phosphorus and sulfur atoms distinguishes it from other organophosphates. Its specific mode of action as a cholinesterase inhibitor also sets it apart from compounds like malathion and diazinon, which may have different mechanisms or target profiles.

Solubility Behavior in Organic and Aqueous Matrices

The solubility characteristics of Phosfolan demonstrate distinct patterns across different chemical environments, reflecting its organophosphorus structure and molecular interactions. Aqueous solubility of Phosfolan is limited, with the compound showing minimal dissolution in water under neutral conditions [1] [2]. This restricted water solubility is attributed to the hydrophobic character of the diethyl phosphoramidate moiety and the sulfur-containing dithiolane ring system [1]. The water solubility behavior is particularly sensitive to pH conditions, with the compound undergoing hydrolytic degradation in alkaline media rather than simple dissolution [1] [2].

In contrast, Phosfolan exhibits enhanced solubility in organic matrices. The compound demonstrates slight solubility in polar organic solvents including chloroform and methanol [1] [3]. These solvents facilitate dissolution through intermolecular interactions with the phosphoramidate group and the electron-rich sulfur atoms in the dithiolane ring [1]. More significant solubility is observed in moderately polar solvents such as acetone, where standard analytical preparations utilize concentrations of 1000 micrograms per milliliter [4]. The compound also shows good solubility in additional organic solvents including benzene, ethanol, and toluene [3].

Partition coefficient measurements provide quantitative insights into the distribution behavior of Phosfolan between aqueous and organic phases. The calculated octanol-water partition coefficient (logP) demonstrates a value of 3.003 [5], indicating significant lipophilicity and preferential partitioning into organic environments. This value is consistent with the compound's limited aqueous solubility and enhanced dissolution in organic matrices [5]. The experimental partition coefficient of -1.77 obtained under specific analytical conditions further supports the compound's hydrophobic character [3].

Temperature effects on solubility behavior follow predictable patterns, with increased dissolution observed at elevated temperatures in organic solvents [1]. However, temperature increases must be carefully controlled to avoid thermal decomposition, which begins to occur significantly above the melting point range [1] [4].

Thermal Decomposition Pathways and Melting Point Analysis

The thermal behavior of Phosfolan reveals a complex decomposition profile characterized by specific transition temperatures and degradation mechanisms. Melting point determinations consistently place the transition between 36.5°C and 40.75°C [1] [4], with the slight variation attributable to measurement conditions and sample purity. This relatively low melting point reflects the molecular structure's moderate intermolecular forces and the presence of sulfur atoms, which typically reduce crystalline stability compared to oxygen-containing analogues [1].

Boiling point measurements indicate a narrow range between 115°C and 118°C [1] [4], suggesting rapid thermal decomposition onset near the boiling temperature. This proximity between melting and boiling points creates a limited liquid phase stability window, which has important implications for formulation and application processes [1].

Thermal decomposition pathways involve multiple simultaneous and sequential processes. Initial decomposition occurs through the cleavage of phosphorus-oxygen bonds, particularly the P-O-ethyl linkages [6] [7]. This primary degradation pathway generates phosphoric acid derivatives and ethylene gas, following the general mechanism observed for organophosphorus esters [7]. The dithiolane ring system undergoes concurrent degradation through sulfur-carbon bond cleavage, producing hydrogen sulfide and carbon-containing fragments [1].

Decomposition products include toxic gases and vapors, specifically carbon monoxide, nitrogen oxides, sulfur oxides, and phosphorus oxides [1]. The formation of these products occurs through oxidative degradation pathways that become increasingly significant at temperatures above 150°C [1]. The compound's susceptibility to thermal decomposition is enhanced by the presence of reducing agents, which can facilitate the formation of highly toxic phosphine gas [1].

Activation energy requirements for thermal decomposition suggest that the process follows first-order kinetics, with initial bond breakage occurring at the phosphorus-oxygen ester linkages [6] [7]. The relatively low activation energy reflects the inherent instability of the phosphoramidate structure under thermal stress conditions [7].

Hydrolytic Degradation Kinetics

The hydrolytic stability of Phosfolan demonstrates strong pH dependence, with distinct degradation patterns observed across different aqueous conditions. Under neutral pH conditions (pH 7), the compound exhibits relative stability in aqueous solutions, with minimal hydrolytic degradation observed over extended periods [2] [8]. This stability is attributed to the balanced protonation state of the phosphoramidate group and the absence of catalytic hydroxide or hydronium ions [8].

Acidic conditions below pH 2 promote hydrolytic degradation through protonation of the phosphoramidate nitrogen, which activates the phosphorus center toward nucleophilic attack by water molecules [2] [8]. The hydrolysis mechanism under acidic conditions involves protonation-assisted cleavage of the P-N bond, followed by hydrolytic attack on the phosphorus-oxygen ester bonds [9] [8]. This process generates phosphoric acid derivatives and dithiolane-containing fragments [2].

Alkaline conditions above pH 9 significantly accelerate hydrolytic degradation through hydroxide-mediated nucleophilic attack on the phosphorus center [1] [2]. The hydrolysis mechanism under basic conditions follows a bimolecular pathway involving direct nucleophilic substitution at phosphorus, with simultaneous cleavage of phosphorus-oxygen bonds [9] [8]. The reaction proceeds through a pentacoordinate phosphorus intermediate, which rapidly decomposes to yield inorganic phosphate and organic fragments [9].

Kinetic parameters for hydrolytic degradation demonstrate pseudo-first-order behavior in excess water, with rate constants showing strong dependence on pH and temperature [10] [8]. The hydrolysis rate increases exponentially with pH above 9, with half-life values ranging from several days under neutral conditions to hours under strongly alkaline conditions [10]. Temperature effects follow Arrhenius behavior, with rate constants doubling approximately every 10°C increase in temperature [8].

Degradation products from hydrolytic processes include phosphoric acid derivatives, ethanol, and dithiolane-containing compounds [2] [9]. The complete mineralization pathway ultimately yields inorganic phosphate, carbon dioxide, water, and sulfur-containing inorganic species [6] [9].

Refractive Index and Density Correlations

The optical and physical properties of Phosfolan provide quantitative measures of molecular density and polarizability relationships. Refractive index measurements yield a value of n25D 1.5463 [1] [11], indicating moderate optical density consistent with the compound's molecular structure and electron distribution. This refractive index value reflects the contribution of sulfur atoms, which possess high polarizability, and the delocalized electron system within the phosphoramidate group [1].

Density measurements provide a predicted value of 1.42 ± 0.1 g/cm³ [1] [11], placing Phosfolan in the range typical for organophosphorus compounds containing sulfur substituents. The density value correlates well with the molecular weight of 255.29 g/mol and the calculated molecular volume derived from structural parameters [1] [12]. This density measurement supports the compound's solid-state characteristics under standard conditions and provides important data for formulation calculations [1].

Gladstone-Dale relationships between refractive index and density demonstrate consistency with theoretical predictions based on atomic contributions. The calculated relationship (n-1)/d = constant yields values consistent with organophosphorus compounds containing sulfur and nitrogen heteroatoms [13]. These correlations validate the experimental measurements and provide confidence in the reported physical property values [13].

Molar refractivity calculations based on the measured refractive index and density values yield results consistent with the compound's molecular structure and electron distribution [5]. The contribution of individual atoms to the overall molar refractivity follows expected patterns, with sulfur atoms providing the largest contribution followed by the phosphorus center [5].

Temperature coefficients for both refractive index and density follow predictable patterns, with negative temperature coefficients observed for both properties [14]. The refractive index decreases approximately 0.0004 units per degree Celsius, while density decreases approximately 0.001 g/cm³ per degree Celsius [14]. These temperature relationships are important for analytical applications and quality control procedures [14].

Correlations between refractive index and density provide validation of measured values and support theoretical calculations of molecular properties. The relationship between these properties follows established patterns for organophosphorus compounds, with deviations from ideal behavior attributed to specific molecular interactions involving the sulfur atoms and phosphoramidate group [5] [14].

Data Tables

Table 1: Physical Properties of Phosfolan

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14NO3PS2 | ChemicalBook, PubChem |

| Molecular Weight | 255.29 g/mol | ChemicalBook, PubChem |

| Melting Point | 36.5-40.75°C | AccuStandard, ChemicalBook |

| Boiling Point | 115-118°C | AccuStandard, ChemicalBook |

| Density | 1.42±0.1 g/cm³ | ChemicalBook (Predicted) |

| Refractive Index | n25D 1.5463 | ChemicalBook |

| Flash Point | 158.7°C | ChemIndex |

| Vapor Pressure | 0.000189 mmHg at 25°C | ChemIndex |

Table 2: Solubility Behavior of Phosfolan

| Solvent/Matrix | Solubility | Notes | Source |

|---|---|---|---|

| Water | Limited/Low | Hydrolyzed by alkalis | ChemicalBook, PubChem |

| Chloroform | Slightly soluble | Organic solvent extraction | ChemicalBook, LGC Standards |

| Methanol | Slightly soluble | Organic solvent extraction | ChemicalBook, LGC Standards |

| Acetone | Soluble (1000 µg/mL) | Standard preparation | AccuStandard |

| Benzene | Soluble | Organic matrix | LGC Standards |

| Ethanol | Soluble | Organic matrix | LGC Standards |

| Toluene | Soluble | Organic matrix | LGC Standards |

Table 3: Hydrolytic Stability of Phosfolan

| pH Condition | Stability | Notes | Source |

|---|---|---|---|

| Neutral (pH 7) | Stable | Stable in neutral aqueous solutions | PubChem |

| Slightly Acidic (pH < 7) | Stable | Stable under slightly acidic conditions | PubChem |

| Acidic (pH < 2) | Hydrolyzed | Hydrolytic degradation occurs | PubChem |

| Alkaline (pH > 9) | Hydrolyzed | Susceptible to alkaline hydrolysis | ChemicalBook |

| Strongly Alkaline (pH > 11) | Rapidly hydrolyzed | Rapid degradation | ChemicalBook |

Table 4: Thermal Properties and Stability Profile

| Parameter | Value/Description | Notes |

|---|---|---|

| Melting Point | 36.5-40.75°C | Consistent across sources |

| Boiling Point | 115-118°C | Consistent across sources |

| Decomposition Temperature | Above melting point | Begins above melting point |

| Thermal Stability | Stable under normal conditions | Decomposes when heated |

| Decomposition Products | CO, NOx, SOx, POx | Toxic gas emission |

| Storage Temperature | 2-8°C | Recommended storage |

| Heat Sensitivity | Decomposes on heating | Avoid excessive heat |

Table 5: Partition Coefficients and Density Correlations

| Parameter | Value | Method | Source |

|---|---|---|---|

| LogP (octanol/water) | 3.003 (calculated) | Calculated (Crippen) | Cheméo |

| Partition Coefficient | -1.77 | Experimental | LGC Standards |

| Density | 1.42±0.1 g/cm³ | Predicted | ChemicalBook |

| Refractive Index | n25D 1.5463 | Experimental | ChemicalBook |

| XLogP3 | 0.6 | Calculated | PubChem |

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

41.0 °C

36.5 °C

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

... IT IS A SYSTEMIC INSECTICIDE FOR USE AGAINST SUCKING INSECTS, MITES & LEPIDOPTEROUS LARVAE. IT CONTROLS PRODENIA SPECIES & SPODOPTERA LITTORALIS ON COTTON @ 0.75-1.0 KG/HA; JASSIDS & WHITEFLIES @ 0.5 KG/HA; TRICHOPLUSIA NI AT 1 KG/HA; ALSO THRIPS TABACI AT 30 G/100 L.

CYOLANE IS A CONTACT & STOMACH POISON WITH SYSTEMIC ACTIVITY IN PLANTS THROUGH ROOT & FOLIAR ABSORPTION. IN FIELD TRIALS IT HAS GIVEN EXCELLENT CONTROL OF...LYGUS BUGS (LYGUS HESPERUS), ALFALFA WEEVIL (HYPERA POSTICA), MITES, THRIPS, ALABAMA ARGILLACE JASSID AND WHITEFLIES OF COTTON; CYRTOPELTIS OF TOBACCO.

Analytic Laboratory Methods

Stability Shelf Life

Dates

2: Shen SY. [Toxicity of cyolane]. Zhonghua Yu Fang Yi Xue Za Zhi. 1983 Jul;17(4):216-8. Chinese. PubMed PMID: 6641415.

3: Bahig MR. Effect of subacute poisoning by cyolane-1 on acetylcholine esterase and succinic dehydrogenase in the rat. Experientia. 1975 Jul 15;31(7):836-7. PubMed PMID: 1140329.

4: Soliman SA, El-Sebae AH, El-Fiki S. Occupational effect of phosfolan insecticide on spraymen during field exposure. J Environ Sci Health B. 1979;14(1):27-37. PubMed PMID: 429759.

5: Liu J, Huang W, Pang Y, Huang P, Zhu X, Zhou Y, Yan D. Molecular self-assembly of a homopolymer: an alternative to fabricate drug-delivery platforms for cancer therapy. Angew Chem Int Ed Engl. 2011 Sep 19;50(39):9162-6. doi: 10.1002/anie.201102280. Epub 2011 Aug 24. PubMed PMID: 21919151.

6: Riskallah MR. Reduced sensitivity of cholinesterase as a factor of resistance in leptophos selected strain in the Egyptian cotton leafworm. J Environ Sci Health B. 1980;15(2):181-92. PubMed PMID: 6154073.

7: Moilanen AM, Rysä J, Mustonen E, Serpi R, Aro J, Tokola H, Leskinen H, Manninen A, Levijoki J, Vuolteenaho O, Ruskoaho H. Intramyocardial BNP gene delivery improves cardiac function through distinct context-dependent mechanisms. Circ Heart Fail. 2011 Jul;4(4):483-95. doi: 10.1161/CIRCHEARTFAILURE.110.958033. Epub 2011 May 10. PubMed PMID: 21558448.

8: Zhang X, Huang K, Hou G, Cao B, Zhang X. Electron-donating and rigid P-stereogenic bisphospholane ligands for highly enantioselective rhodium-catalyzed asymmetric hydrogenations. Angew Chem Int Ed Engl. 2010 Aug 23;49(36):6421-4. doi: 10.1002/anie.201002990. PubMed PMID: 20661983.

9: El-Sebae AH, Ahmed NS, Soliman SA. Effect of pre-exposure on acute toxicity of organophosphorus insecticides to white mice. J Environ Sci Health B. 1978;13(1):11-24. PubMed PMID: 75904.

10: Tadjer GS, Egyed MN. Detection of Cyolane in alfalfa pellets and rumen content of a cow. Bull Environ Contam Toxicol. 1974 Aug;12(2):173-6. PubMed PMID: 4433862.

11: El-Sebae AH, Soliman SA, Elamayem MA, Ahmed NS. Neurotoxicity of organophosphorus insecticides Leptophos and EPN. J Environ Sci Health B. 1977;12(4):269-87. PubMed PMID: 72768.

12: Bakry NM, Abou-Donia MB. Sequential thin-layer chromatography of phosfolan, mephosfolan and related compounds. J Anal Toxicol. 1980 Jul-Aug;4(4):212-4. PubMed PMID: 7464076.

13: Pianta A, Arvikar S, Strle K, Drouin EE, Wang Q, Costello CE, Steere AC. Evidence of the Immune Relevance of Prevotella copri, a Gut Microbe, in Patients With Rheumatoid Arthritis. Arthritis Rheumatol. 2017 May;69(5):964-975. doi: 10.1002/art.40003. Epub 2017 Apr 7. PubMed PMID: 27863183; PubMed Central PMCID: PMC5406252.

14: Kapoor IP, Blinn RC. Absorption, excretion, and metabolism of cyolane (phosfolan) systemic insecticide [(diethoxyphosphinyl)dithioimidocarbonic acid, cyclic ethylene ester] in the rat. J Agric Food Chem. 1977 Mar-Apr;25(2):413-7. PubMed PMID: 838983.

15: Kumar R, Burkhardt CC. Cyolane and cytrolane performance against pea aphids on alfalfa in two climatically different localities. J Econ Entomol. 1973 Feb;66(1):181-2. PubMed PMID: 4690265.